N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
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Overview
Description
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a nitrobenzamide group, and a methoxy substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core. The methoxy and nitrobenzamide groups are then introduced through subsequent reactions, such as nitration and methoxylation, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions, often using reagents like sodium borohydride or catalytic hydrogenation, can convert the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Substituting agents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed bioactivity. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-isobutyl-(2E,6Z)-dodecadienamide
- (2E)-N-allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-yl]oxy}-N-methyl-2-buten-1-amine .
Uniqueness
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core, coupled with the nitrobenzamide and methoxy substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-18-14-12(23-2)7-4-8-13(14)24-16(18)17-15(20)10-5-3-6-11(9-10)19(21)22/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUGKNAZNECFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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